N,1-Dimethyl-3-azetidinemethanamine 2HCl
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Overview
Description
N,1-Dimethyl-3-azetidinemethanamine 2HCl is a chemical compound with the molecular formula C6H14N2·2HCl. It is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring. This compound is often used in pharmaceutical research and development due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-3-azetidinemethanamine 2HCl typically involves the reaction of azetidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate compound is then reacted with dimethylamine to form N,1-Dimethyl-3-azetidinemethanamine.
- The final product is obtained by treating the compound with hydrochloric acid to form the 2HCl salt .
Azetidine: is reacted with in the presence of a to form an intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-3-azetidinemethanamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N,1-Dimethyl-3-azetidinemethanamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,1-Dimethyl-3-azetidinemethanamine 2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-azetidinemethanamine
- 1,3-Dimethyl-2-azetidinone
- N,N-Dimethyl-2-azetidinemethanamine
Uniqueness
N,1-Dimethyl-3-azetidinemethanamine 2HCl stands out due to its unique azetidine ring structure and the presence of both dimethyl and methanamine groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-(1-methylazetidin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-3-6-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNTVEZASJGHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN(C1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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